6''-O-Acetylglycitin
Overview
Description
6’'-O-Acetylglycitin is an acetyl glucoside and one of the isoflavone isomers found in soybeans . It has been shown to prevent bone loss and reverse unfavorable changes in lipid metabolism . It also exhibits various extents of content reduction depending on storage temperature, packaging condition, and its isoflavone isomer kind .
Molecular Structure Analysis
The molecular formula of 6’'-O-Acetylglycitin is C24H24O11, and its molecular weight is 488.44 .Scientific Research Applications
Cancer Prevention
6’'-O-Acetylglycitin has been identified as a physiologically active substance with a preventive effect on various cancers. It exhibits anti-cancer effects by inhibiting poly (ADP-ribose) polymerase chain reaction (PCR) and UVB-induced polymerase chain reaction (PCR), which are critical in the repair mechanism of DNA damage that can lead to cancer .
Osteoporosis Prevention
This compound is also known for its role in the prevention of osteoporosis. Isoflavones, like 6’'-O-Acetylglycitin, are reported to help maintain bone density and prevent bone loss .
Antioxidant Effect
As an antioxidant, 6’'-O-Acetylglycitin helps in protecting cells from the damage caused by free radicals, which are often implicated in various diseases and aging processes .
Lipid Metabolism
It has an effect on reversing unfavorable changes in lipid metabolism, which is crucial for maintaining healthy cholesterol levels and preventing cardiovascular diseases .
Hepatic Steatosis Repair
6’'-O-Acetylglycitin promotes the repair mechanism of hepatic steatosis, which is a type of fatty liver disease. This suggests its potential therapeutic application in liver health management .
Isoflavone Content Stability
Research indicates that 6’'-O-Acetylglycitin shows various extents of content reduction dependent on storage temperature, packaging condition, and its isoflavone isomer kind. This highlights its importance in food science and storage .
Safety and Hazards
Mechanism of Action
Target of Action
6’‘-O-Acetylglycitin is an acetyl glucoside and one of the isoflavone isomers found in soybeans It’s known that isoflavones, the class of compounds to which 6’'-o-acetylglycitin belongs, often interact with estrogen receptors due to their structural similarity to estradiol-17-beta .
Mode of Action
It has been shown to exhibit various physiological activities . Isoflavones, including 6’'-O-Acetylglycitin, are known to show marked estrogenic and anti-estrogenic activities .
Biochemical Pathways
6’‘-O-Acetylglycitin is involved in the synthesis of glycogen in the liver . It’s also known to inhibit poly (ADP-ribose) polymerase chain reaction (PCR) and UVB-induced polymerase chain reaction (PCR) . These biochemical pathways suggest that 6’'-O-Acetylglycitin may play a role in energy storage and DNA repair processes.
Pharmacokinetics
It’s known that the bioavailability of isoflavones can be influenced by factors such as gut microbiota and individual genetic differences .
Result of Action
6’'-O-Acetylglycitin has been shown to promote the repair mechanism of hepatic steatosis and exhibits anti-cancer effects . It also inhibits the growth of cancer cells in vitro .
Action Environment
The action, efficacy, and stability of 6’'-O-Acetylglycitin can be influenced by environmental factors such as storage temperature and packaging conditions . Its content shows various extents of reduction dependent on these factors .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19-,21-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPGEJGGVZKDD-PFKOEMKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928782 | |
Record name | 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6''-O-Acetylglycitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6''-O-Acetylglycitin | |
CAS RN |
134859-96-4 | |
Record name | 6′′-O-Acetylglycitin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134859-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylglycitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134859964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLGLYCITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PDF3A7UIE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6''-O-Acetylglycitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 157 °C | |
Record name | 6''-O-Acetylglycitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main forms of isoflavones found in soybeans and soybean products?
A1: Soybeans and their derivatives contain twelve distinct isoflavones categorized into four structural groups: aglycones (daidzein, genistein, and glycitein), β-glycosides (daidzin, genistin, and glycitin), malonyl glycosides (6''-O-malonyldaidzin, 6''-O-malonylgenistin, and 6''-O-malonylglycitin), and acetylglycosides (6''-O-acetyldaidzin, 6''-O-acetylgenistin, and 6''-O-acetylglycitin). [, ]
Q2: How does the isoflavone profile differ between soybean sprouts and mature soybeans?
A2: While mature soybeans primarily contain isoflavone glycosides, soybean sprouts exhibit a higher concentration of malonyl glycosides, with 6''-O-malonylgenistin being the most abundant. []
Q3: Why is the presence of oligosaccharides in soybean sprouts considered beneficial for isoflavone absorption?
A3: Oligosaccharides, specifically raffinose family oligosaccharides (RFOs), serve as a food source for beneficial bacteria in the human gut. These bacteria produce β-glycosidase, an enzyme that breaks down isoflavone glycosides into their more readily absorbed aglycone forms. This suggests that consuming soybean sprouts, which are rich in both RFOs and isoflavone glycosides, could lead to better absorption and utilization of isoflavones by the body. []
Q4: How does the isoflavone content vary between the hypocotyls and cotyledons of soybean?
A4: Studies on six traditional Korean soybean varieties revealed that the hypocotyls (the part of the stem below the cotyledons) contained significantly higher concentrations of isoflavones compared to the cotyledons (seed leaves). [] The hypocotyls had approximately 10-20 times higher isoflavone content than the cotyledons, indicating that different parts of the soybean can have distinct nutritional profiles. []
Q5: What analytical methods are commonly employed to identify and quantify isoflavones in soybean products?
A5: High-performance liquid chromatography (HPLC) coupled with various detection techniques is frequently used to analyze isoflavone content. One study successfully employed HPLC with diode array detection (DAD) to rapidly quantify 12 isoflavones in soybean seeds, soymilk, and tofu. [] Another study utilized liquid chromatography-mass spectrometry (LC-MS) to measure isoflavone aglycon and glucoconjugate content in various soy-based foods. [] These methods provide accurate and reliable data on the composition and concentration of different isoflavones in various soybean products.
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